molecular formula C20H12O3S B092756 1-Hydroxy-4-(phenylthio)anthraquinone CAS No. 16672-99-4

1-Hydroxy-4-(phenylthio)anthraquinone

Cat. No.: B092756
CAS No.: 16672-99-4
M. Wt: 332.4 g/mol
InChI Key: UHZBAABNQZKFQO-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(phenylthio)anthraquinone is a derivative of anthraquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a hydroxy group at the first position and a thiophenyl group at the fourth position on the anthraquinone core. Anthraquinones are known for their vibrant colors and are often used as dyes, pigments, and in medicinal chemistry for their therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-(phenylthio)anthraquinone typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation reaction, where thiophenol is reacted with 1-hydroxyanthraquinone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-(phenylthio)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(phenylthio)anthraquinone involves its interaction with cellular proteins and DNA. It can intercalate into DNA, disrupting its structure and inhibiting the function of topoisomerases, enzymes crucial for DNA replication and transcription. This leads to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, it may interact with reactive oxygen species (ROS), exerting antioxidant effects and modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4-(phenylthio)anthraquinone is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This affects its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

16672-99-4

Molecular Formula

C20H12O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-hydroxy-4-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H

InChI Key

UHZBAABNQZKFQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O

Synonyms

1-Hydroxy-4-(phenylthio)anthraquinone

Origin of Product

United States

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